2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves a multi-step process. One common method includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis. The obtained derivatives are then oxidized using copper(II) chloride, which removes two hydrogen atoms and induces cyclization to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like copper(II) chloride.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper(II) chloride, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) chloride can produce cyclized thiadiazole derivatives, while substitution reactions can yield a variety of fluorinated or non-fluorinated analogs.
Scientific Research Applications
2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown significant cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological targets, contributing to the understanding of its mechanism of action and potential therapeutic uses.
Material Science: The compound’s properties can be leveraged in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with molecular targets within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their function and leading to cytotoxic effects. The exact pathways and targets can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
N-(pyridine-2-ylcarbamothioyl)benzamide derivatives: These compounds share a similar core structure but lack the fluorine atom and thiadiazole ring, resulting in different chemical and biological properties.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives: These compounds also contain a thiadiazole ring but have a different overall structure, leading to distinct applications and activities.
Uniqueness
The presence of the fluorine atom and the specific arrangement of the thiadiazole ring in 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide contribute to its unique chemical properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10FN3OS |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-fluoro-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10FN3OS/c1-9-5-4-8-18-12(9)16-14(20-18)17-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3 |
InChI Key |
BVEOIXFPQXADLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC(=O)C3=CC=CC=C3F)S2 |
Origin of Product |
United States |
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